

# Technical Data Summary: 1-(4-Bromophenyl)piperazin-2-one

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## Compound of Interest

Compound Name: 1-(4-Bromophenyl)piperazin-2-one

Cat. No.: B1505875

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## Introduction

This document provides a technical summary of the known chemical properties of **1-(4-Bromophenyl)piperazin-2-one**. It is critical to distinguish this compound from the more extensively studied and commercially available analog, 1-(4-Bromophenyl)piperazine. The defining structural feature of the subject compound is the presence of a carbonyl group at the 2-position of the piperazine ring, which significantly alters its chemical and electronic properties. Publicly available data on **1-(4-Bromophenyl)piperazin-2-one** is limited, and this guide serves to consolidate the existing information and provide context based on the broader class of N-aryl piperazinones.

## Chemical Identity

The fundamental identification parameters for **1-(4-Bromophenyl)piperazin-2-one** and its hydrochloride salt are detailed below. The hydrochloride salt is the form most commonly cited in chemical databases.

Identifier	Data	Source
Chemical Name	1-(4-bromophenyl)piperazin-2-one	N/A
Synonyms	2-Piperazinone, 1-(4-bromophenyl)-	[1]
CAS Number	1187931-21-0 (for hydrochloride salt)	[1]
Molecular Formula	C <sub>10</sub> H <sub>11</sub> BrN <sub>2</sub> O	[1]
Molecular Formula (HCl Salt)	C <sub>10</sub> H <sub>11</sub> BrN <sub>2</sub> O·HCl	[1]
SMILES	<chem>C1CN(C(=O)CN1)C2=CC=C(C=C2)Br</chem>	N/A
InChI	InChI=1S/C10H11BrN2O/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14/h1-4,12H,5-7H2	N/A
InChIKey	WORBLAPBQYNWAU-UHFFFAOYSA-N	N/A

## Physicochemical and Spectral Properties

Detailed experimental physicochemical data for **1-(4-Bromophenyl)piperazin-2-one** is not widely available in the scientific literature. The following table summarizes the calculated and predicted properties.

Property	Value	Notes
Molecular Weight	255.11 g/mol	Calculated for C <sub>10</sub> H <sub>11</sub> BrN <sub>2</sub> O
Molecular Weight (HCl Salt)	291.57 g/mol	Calculated for C <sub>10</sub> H <sub>11</sub> BrN <sub>2</sub> O·HCl[1]
Monoisotopic Mass	254.00548 Da	N/A
Appearance	Not reported	N/A
Melting Point	Not reported	N/A
Boiling Point	Not reported	N/A
Solubility	Not reported	N/A

## Predicted Mass Spectrometry Data

Predicted collision cross-section (CCS) values provide an indication of the ion's size and shape in the gas phase. The following are predicted values for various adducts of the parent compound.

Adduct	m/z	Predicted CCS (Å <sup>2</sup> )
[M+H] <sup>+</sup>	255.01276	147.5
[M+Na] <sup>+</sup>	276.99470	157.4
[M-H] <sup>-</sup>	252.99820	152.4
[M+NH <sub>4</sub> ] <sup>+</sup>	272.03930	164.8
[M+K] <sup>+</sup>	292.96864	145.4

## Synthesis and Reactivity

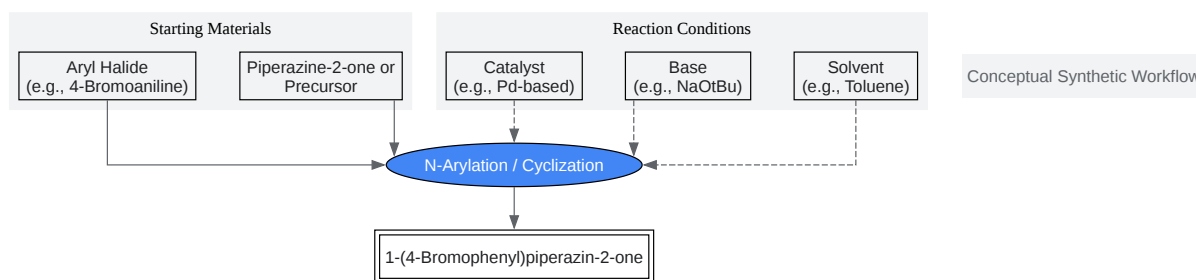
Specific, validated synthesis protocols for **1-(4-Bromophenyl)piperazin-2-one** are not detailed in the reviewed literature. However, general synthetic strategies for N-aryl piperazin-2-ones offer valuable insight into potential manufacturing pathways.

## General Synthetic Approaches

The synthesis of N-arylpiperazin-2-ones typically involves the formation of the piperazinone ring through cyclization reactions. A common approach is the reaction of an N-arylethylenediamine with a two-carbon electrophile that can undergo cyclization. Another plausible route is the direct arylation of a pre-formed piperazin-2-one, although this can be challenging due to the presence of the amide nitrogen.

A recently developed metal-promoted cascade approach for piperazin-2-ones utilizes a chloro allenylamide, primary amines, and aryl iodides, which allows for the creation of three new bonds in a single step.[2] This methodology introduces two points of diversity, making it a valuable tool for creating libraries of biologically relevant piperazinones.[2]

The diagram below illustrates a generalized synthetic workflow for N-arylpiperazines, which can be conceptually adapted for piperazin-2-one synthesis.



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Figure 1. A conceptual workflow for the synthesis of N-aryl piperazinones.

## Reactivity Profile

The reactivity of **1-(4-Bromophenyl)piperazin-2-one** is dictated by its principal functional groups: the N-aryl system, the amide within the piperazinone ring, the secondary amine, and the bromophenyl group.

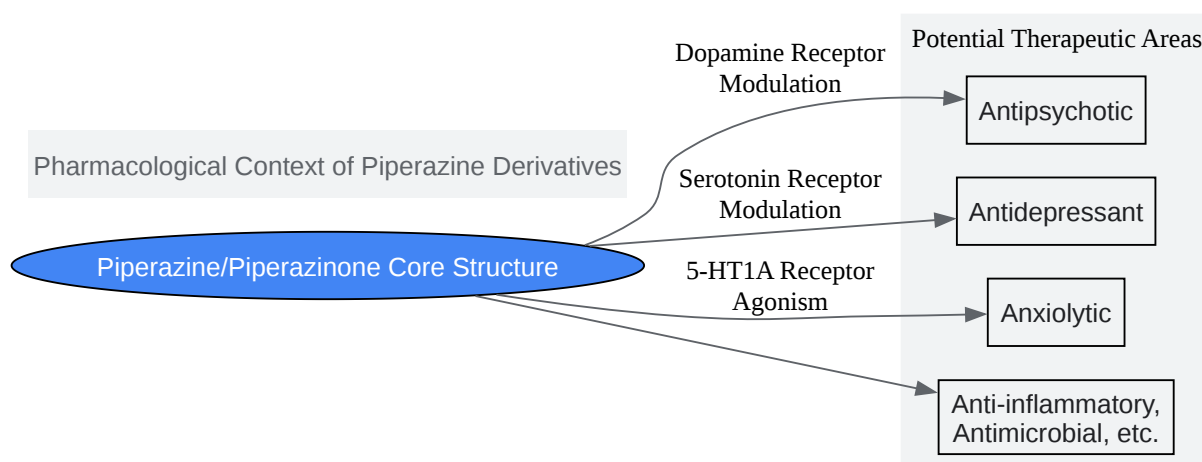
- **N-Arylation:** The secondary amine (NH) is a nucleophilic site and can undergo further substitution reactions, such as alkylation or acylation.
- **Amide Chemistry:** The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. The carbonyl group can also influence the reactivity of adjacent positions.
- **Bromophenyl Group:** The bromine atom on the phenyl ring is a versatile functional group for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents. This makes the compound a useful intermediate for creating more complex molecules.

## Potential Applications and Biological Activity

While no specific biological studies have been published for **1-(4-Bromophenyl)piperazin-2-one**, the broader class of piperazine and piperazinone derivatives is of significant interest in medicinal chemistry.

The piperazine moiety is a common scaffold in drugs targeting the central nervous system (CNS).<sup>[3][4]</sup> Many piperazine derivatives exhibit pharmacological activity at neurotransmitter receptors, including serotonin (5-HT), dopamine, and adrenergic receptors.<sup>[5]</sup> Consequently, they are investigated for a variety of therapeutic applications, including as antipsychotic, antidepressant, and anxiolytic agents.<sup>[3][6]</sup>

The structural modifications present in **1-(4-Bromophenyl)piperazin-2-one** compared to its more studied piperazine counterpart could lead to a distinct pharmacological profile. The introduction of the carbonyl group may alter receptor binding affinity, selectivity, and pharmacokinetic properties. Therefore, this compound represents a novel scaffold for investigation in CNS drug discovery programs. The piperazine and its derivatives have also been explored for their anti-inflammatory, antimicrobial, and anticonvulsant activities.<sup>[7]</sup>



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Figure 2. Established pharmacological roles of the piperazine scaffold.

## Conclusion

**1-(4-Bromophenyl)piperazin-2-one** is a sparsely characterized compound with potential as a building block in medicinal chemistry, particularly for the development of novel CNS-active agents. While basic identifiers and predicted spectral data are available for its hydrochloride salt, a comprehensive understanding of its chemical and biological properties requires further experimental investigation. The synthetic and pharmacological context provided by the broader class of N-aryl piperazines and piperazinones suggests that this compound is a worthwhile target for future research and development.

## References

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- To cite this document: BenchChem. [Technical Data Summary: 1-(4-Bromophenyl)piperazin-2-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1505875#1-4-bromophenyl-piperazin-2-one-chemical-properties]

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